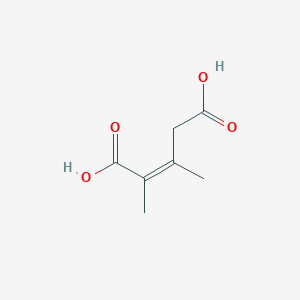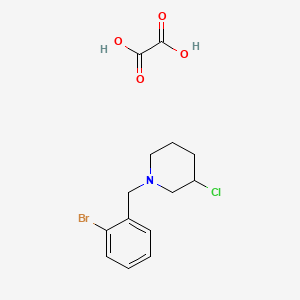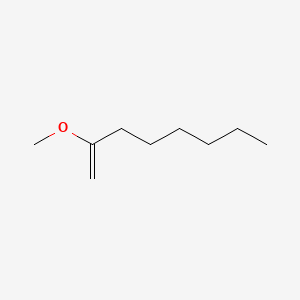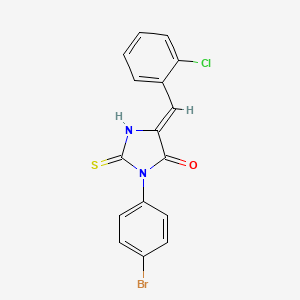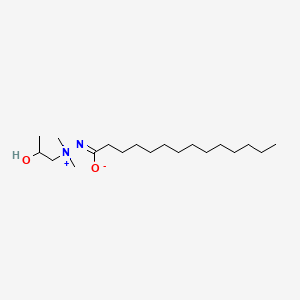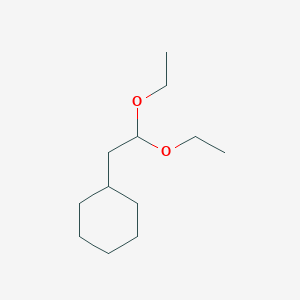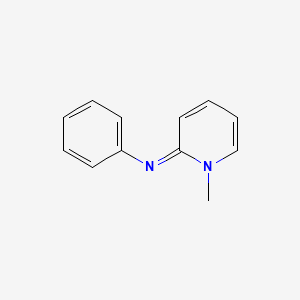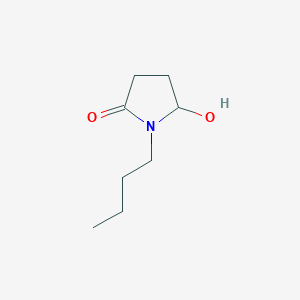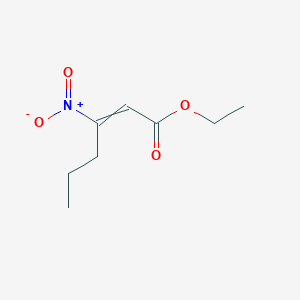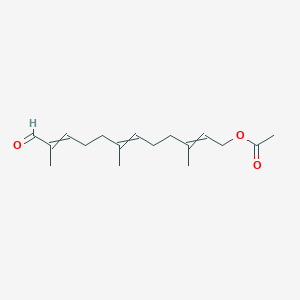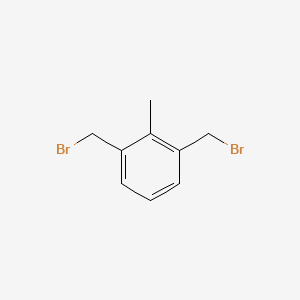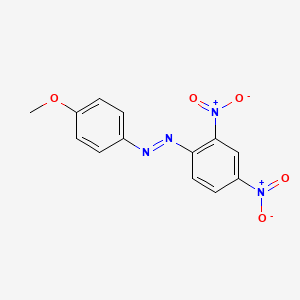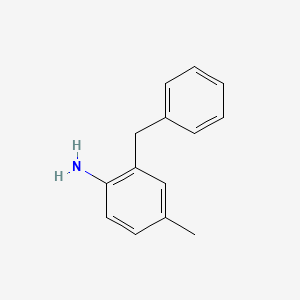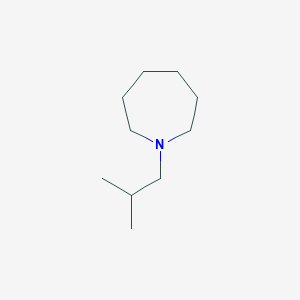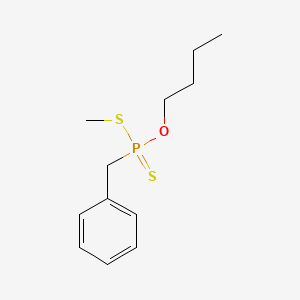
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester is an organophosphorus compound. It is characterized by the presence of a phosphonodithioate group, which includes both sulfur and oxygen atoms bonded to phosphorus. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester typically involves the reaction of phosphonodithioic acid derivatives with appropriate alcohols and thiols. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the sulfur atoms to sulfoxides or sulfones.
Reduction: The compound can be reduced to form phosphonodithioic acid derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted phosphonodithioic acid derivatives.
Scientific Research Applications
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the formulation of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its action are still under investigation, but it is believed to affect various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
O-Ethyl methylphosphonothioic acid: An organophosphate compound used in the synthesis of pesticides and nerve agents.
O,S-Diethyl methylphosphonothioate: Another organophosphorus compound with similar chemical properties.
Uniqueness
Phosphonodithioic acid, (phenylmethyl)-, O-butyl S-methyl ester is unique due to its specific ester and thiol functional groups, which confer distinct chemical reactivity and biological activity. Its applications in various fields highlight its versatility compared to other similar compounds.
Properties
CAS No. |
37958-53-5 |
|---|---|
Molecular Formula |
C12H19OPS2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
benzyl-butoxy-methylsulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H19OPS2/c1-3-4-10-13-14(15,16-2)11-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 |
InChI Key |
JWFKVDYRJIOCFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(CC1=CC=CC=C1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


